molecular formula C14H9F3O3 B6383908 5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261989-82-5

5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6383908
CAS RN: 1261989-82-5
M. Wt: 282.21 g/mol
InChI Key: SIVKTEJKULGMBY-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% (5-F3TFP) is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as a substrate for enzymes and as an inhibitor of protein-protein interactions. The compound is also believed to interact with metal ions and to act as a chromophore for fluorescence spectroscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it is believed that the compound may have an effect on the activity of enzymes, proteins, and metal ions. It has also been suggested that it may act as a ligand for metal ions and as an inhibitor of protein-protein interactions.

Advantages and Limitations for Lab Experiments

The use of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also a stable compound, and it is soluble in a variety of solvents. The main limitation of using 5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, so it is difficult to predict its exact effects.

Future Directions

The potential applications of 5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% in scientific research are vast, and there are many future directions that could be explored. These include further investigations into its mechanism of action, its effects on enzymes and proteins, and its potential as a chromophore for fluorescence spectroscopy. Additionally, further research could be conducted into its potential as a ligand for metal ions, its effects on protein-protein interactions, and its potential as a substrate for the enzymatic synthesis of other compounds.

Synthesis Methods

5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a variety of methods, including the reaction of 4-formylphenol with trifluoroacetic anhydride in the presence of a base such as sodium carbonate. This reaction results in the formation of an intermediate, which is then treated with trifluoromethoxyphenol and heated to produce the desired product. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile. The reaction is typically complete within 2-3 hours.

Scientific Research Applications

5-(4-Formylphenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential applications in scientific research. It has been used as a substrate for the enzymatic synthesis of other compounds, as a chromophore for fluorescence spectroscopy, and as a reagent for the synthesis of other compounds. It has also been used as an inhibitor of enzymes, as an inhibitor of protein-protein interactions, and as a ligand for metal ions.

properties

IUPAC Name

4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-13-6-11(5-12(19)7-13)10-3-1-9(8-18)2-4-10/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVKTEJKULGMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686525
Record name 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Formylphenyl)-3-trifluoromethoxyphenol

CAS RN

1261989-82-5
Record name 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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